N-(2-morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
“N-(2-morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a complex organic compound. It is a derivative of 1,2,4-triazine, a six-membered heterocyclic compound possessing three nitrogen in its structure . Triazine derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive, among others .
Scientific Research Applications
1. Synthesis and Characterization
- Zaki et al. (2017) explored a synthetic method and characterized new Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its Pyrimidine derivatives, including compounds related to N-(2-morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide, using spectral analysis (Zaki, Radwan, & El-Dean, 2017).
2. Antimicrobial and Antitumor Applications
- Sahin et al. (2012) reported the design and synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety as antimicrobial agents, suggesting potential antimicrobial applications for similar compounds (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).
- Matsuno et al. (2000) synthesized triamino-substituted 1,3,5-triazine and pyrimidine derivatives, including those with benzimidazolyl and morpholino groups, showing significant antitumor activities (Matsuno, Karo, Sasahara, Watanabe, Inaba, Takahashi, Yaguchi, Yoshioka, Sakato, & Kawashima, 2000).
3. Chemical Modification for Diverse Applications
- Collins et al. (2000) focused on the chemical modification of 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones, showing potential for various applications, including reactions with morpholine (Collins, Hughes, & Johnson, 2000).
4. Heterocyclic Synthesis
- Ho and Suen (2013) synthesized novel heterocyclic compounds including morpholine and pyrimidine derivatives, emphasizing the versatility of compounds related to this compound in heterocyclic chemistry (Ho & Suen, 2013).
5. Polymer Research
- Dinari and Haghighi (2017) researched the synthesis and characterization of new heat-resistant polyamides bearing an s-triazine ring, suggesting the potential of similar compounds in polymer research (Dinari & Haghighi, 2017).
6. Glycogen Phosphorylase Inhibitors
- Schweiker et al. (2014) synthesized a series of morpholine substituted amino acids as potential inhibitors of Glycogen Phosphorylase a, indicating the application of related compounds in enzymatic inhibition (Schweiker, Loughlin, Lohning, Petersson, & Jenkins, 2014).
Future Directions
Pyrrolo[2,1-f][1,2,4]triazine, a scaffold similar to the one in the compound of interest, has been identified as an integral part of several kinase inhibitors and nucleoside drugs . This suggests that “N-(2-morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” and similar compounds could have potential applications in the development of new kinase inhibitors for cancer therapy .
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of nitrogen-containing heterocycles known as triazinanes . .
Mode of Action
It’s known that 1,2,3-triazines and 1,2,3,5-tetrazines react rapidly, efficiently, and selectively with amidines to form pyrimidines/1,3,5-triazines . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Without specific target identification, it’s challenging to accurately summarize the affected biochemical pathways. Compounds containing a triazole structure have been reported to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . This suggests that the compound may influence a variety of biochemical pathways.
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3/c25-16(19-6-7-22-10-12-27-13-11-22)15-17(26)24-9-8-23(18(24)21-20-15)14-4-2-1-3-5-14/h1-5H,6-13H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTPQOPAKKVMQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=NN=C2N1C3=CC=CC=C3)C(=O)NCCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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